3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Overview
Description
3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Alkylation: The triazole intermediate is then alkylated using cyclopropylmethyl bromide and propylamine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thione group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted triazoles.
Scientific Research Applications
3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Pathways: It may inhibit specific signaling pathways involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a wide range of biological activities.
3-[2-(2-Aminoethylamino)ethylamino]propyltrimethoxysilane: A similar compound used in the synthesis of functionalized materials.
Cyclophosphamide: A related compound used in chemotherapy.
Uniqueness
3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione is unique due to its specific structural features, such as the cyclopropylmethyl and propylamino groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
IUPAC Name |
3-[2-[cyclopropylmethyl(propyl)amino]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4S/c1-3-8-16(10-11-5-6-11)9-7-12-14-15-13(18)17(12)4-2/h11H,3-10H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYSOIZZHAYFGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=NNC(=S)N1CC)CC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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